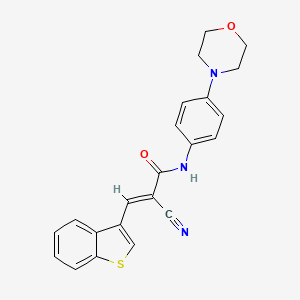
(E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-Benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide, also known as LFM-A13, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Benzothiophene Compounds in Environmental and Pharmaceutical Research
Benzothiophene derivatives are a significant focus of research due to their potential environmental impact and pharmaceutical applications. A study by Kropp and Fedorak (1998) on the degradation of condensed thiophenes, including benzothiophenes found in petroleum, reviews the types of organosulfur compounds found in petroleum and their biodegradation. This research is crucial for understanding the environmental fate of these compounds and developing bioremediation strategies for contaminated sites (Kropp & Fedorak, 1998).
Advanced Oxidation Processes for Organic Pollutants
Advanced oxidation processes (AOPs) are a key area of research for the degradation of recalcitrant organic pollutants in water, including pharmaceutical compounds. A review by Qutob et al. (2022) on the degradation of acetaminophen, a common pharmaceutical pollutant, by AOPs discusses the reaction pathways, by-products, and biotoxicity of degradation products. This research is vital for improving water treatment technologies and mitigating the environmental impact of pharmaceutical pollutants (Qutob et al., 2022).
Acrylamide Research
Friedman (2003) provides an extensive review of the chemistry, biochemistry, and safety of acrylamide, a compound with industrial and food-related significance. This review covers acrylamide's formation mechanisms, its effects on health, and strategies to reduce its levels in foods. The research on acrylamide is crucial for food safety and public health (Friedman, 2003).
Propriétés
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c23-14-16(13-17-15-28-21-4-2-1-3-20(17)21)22(26)24-18-5-7-19(8-6-18)25-9-11-27-12-10-25/h1-8,13,15H,9-12H2,(H,24,26)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDUIWHQVWDTFH-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CSC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C/C3=CSC4=CC=CC=C43)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

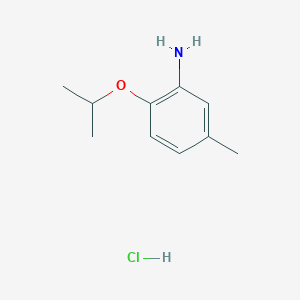
![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)
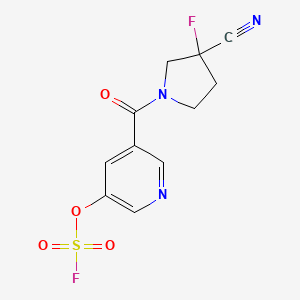
![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)
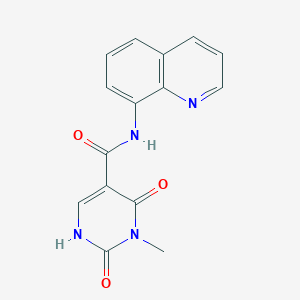
![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
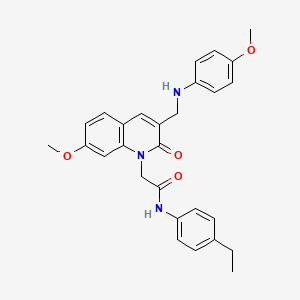
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)
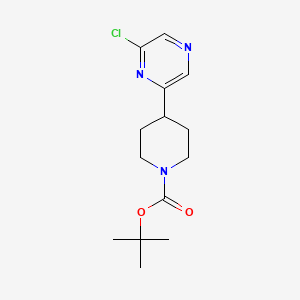
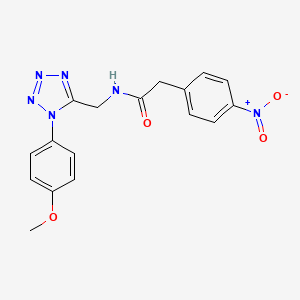
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)
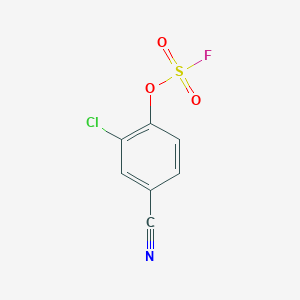
![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)